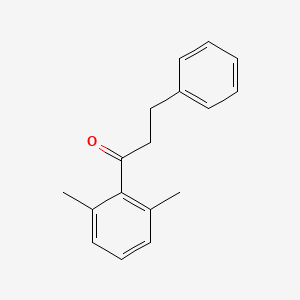

2',6'-dimethyl-3-phenylpropiophenone

Description

2',6'-Dimethyl-3-phenylpropiophenone is a substituted propiophenone derivative characterized by methyl groups at the 2' and 6' positions of the phenyl ring attached to the ketone group and a phenyl substituent at the 3-position of the propanone backbone. Propiophenones are widely studied for their applications in organic synthesis, pharmaceuticals, and material science due to their tunable electronic and steric profiles .

Key structural features influencing reactivity and physical properties include:

- Electronic effects: Methyl groups are electron-donating, altering electron density distribution across the aromatic rings.

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-7-6-8-14(2)17(13)16(18)12-11-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWMCBZHQCMTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643978 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-30-2 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',6'-dimethyl-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylphenyl and phenylpropanone as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2',6'-dimethyl-3-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2',6'-dimethyl-3-phenylpropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2',6'-dimethyl-3-phenylpropiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical data for 2',6'-dimethyl-3-phenylpropiophenone and its structural analogs, derived from available evidence:

Key Findings:

Molecular Weight and Substituent Effects: Addition of methyl or chloro groups increases molecular weight. For example, 2',5'-dimethyl-3-(2,6-dimethylphenyl)propiophenone (C₁₉H₂₂O) has a molecular weight of 266.38, significantly higher than 3',5'-dimethyl-3-phenylpropiophenone (238.32) due to extra methyl groups . Chlorination (e.g., 3',5'-dichloro derivatives) further elevates molecular weight and alters polarity .

Dual aryl substitution: Derivatives like 2',5'-dimethyl-3-(2,6-dimethylphenyl)propiophenone feature bulky aryl groups, which may enhance thermal stability but complicate synthetic purification .

Predicted Physical Properties: The boiling point and density of 3',5'-dimethyl-3-phenylpropiophenone are computationally predicted (388.9°C, 1.032 g/cm³), suggesting similar trends for the 2',6'-dimethyl analog, albeit with possible variations due to steric differences .

Biological Activity

Overview

2',6'-Dimethyl-3-phenylpropiophenone (CAS No. 898764-30-2) is an organic compound with a complex aromatic structure. It has garnered attention in scientific research for its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by diverse sources, including case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 238.32 g/mol

- IUPAC Name : 1-(2,6-dimethylphenyl)-3-phenylpropan-1-one

The compound's structure comprises both aromatic and aliphatic components, which contribute to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve interacting with bacterial cell membranes or inhibiting key metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antimicrobial |

| Escherichia coli | 64 µg/mL | Antimicrobial |

| Listeria monocytogenes | 16 µg/mL | Antimicrobial |

| Candida albicans | 128 µg/mL | Antifungal |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

The proposed mechanisms through which this compound exerts its biological effects include:

- Electrophilic Interactions : The compound may act as an electrophile, forming covalent bonds with nucleophilic sites in microbial cells.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial growth and survival.

- Membrane Disruption : The compound could integrate into microbial membranes, leading to increased permeability and cell lysis.

Study on Antimicrobial Synergy

A recent study investigated the synergistic effects of this compound in combination with other antimicrobial compounds. The results demonstrated enhanced efficacy against Staphylococcus aureus when combined with specific flavonoids.

| Combination | FIC Index | Interaction Type |

|---|---|---|

| This compound + Flavonoid A | 0.75 | Synergistic |

| This compound + Flavonoid B | 1.10 | Non-interactive |

This synergy suggests that the compound could be used effectively in formulations aimed at treating infections caused by resistant pathogens.

Research Applications

This compound is not only relevant in antimicrobial research but also has potential applications in:

- Drug Development : Its unique structure allows for modifications that could lead to new therapeutic agents.

- Industrial Chemistry : Used as an intermediate in synthesizing specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.